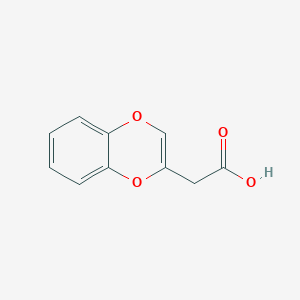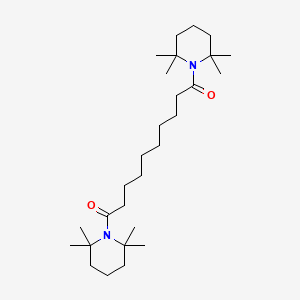![molecular formula C14H18O4 B15173251 1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)- CAS No. 918819-00-8](/img/structure/B15173251.png)
1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)- is a chiral compound with a complex structure that includes a dioxolane ring and a phenylmethoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one derivatives can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolan-2-one derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality products.
化学反応の分析
Types of Reactions
1,3-Dioxolan-2-one derivatives undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lactones or related cleavage products, while reduction reactions typically produce alcohols or hydrocarbons .
科学的研究の応用
1,3-Dioxolan-2-one derivatives have a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,3-dioxolan-2-one derivatives involves their ability to undergo various chemical reactions, such as acetalization and transacetalization, which can modify the structure and reactivity of other molecules . These compounds can act as intermediates in the formation of more complex structures, influencing molecular targets and pathways involved in biological and chemical processes.
類似化合物との比較
1,3-Dioxolan-2-one derivatives can be compared with other cyclic acetals and ketals, such as 1,3-dioxanes and 1,3-dioxolanes . These compounds share similar stability and reactivity profiles but differ in their specific chemical structures and applications. For example, 1,3-dioxanes are more stable under acidic conditions, while 1,3-dioxolanes offer greater flexibility in synthetic applications .
List of Similar Compounds
- 1,3-Dioxane
- 1,3-Dioxolane
- Propylene Carbonate
- Ethylene Carbonate
特性
CAS番号 |
918819-00-8 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
(4S,5R)-4-methyl-5-(3-phenylmethoxypropyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H18O4/c1-11-13(18-14(15)17-11)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3/t11-,13+/m0/s1 |
InChIキー |
SQCKTENOMPPAIV-WCQYABFASA-N |
異性体SMILES |
C[C@H]1[C@H](OC(=O)O1)CCCOCC2=CC=CC=C2 |
正規SMILES |
CC1C(OC(=O)O1)CCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
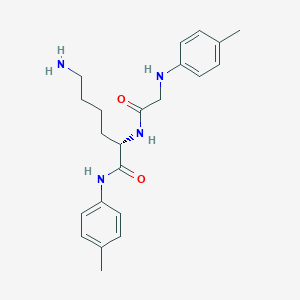
![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)
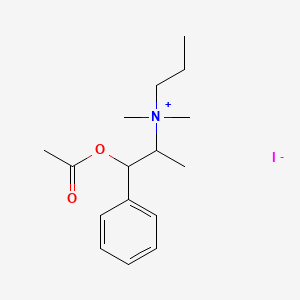
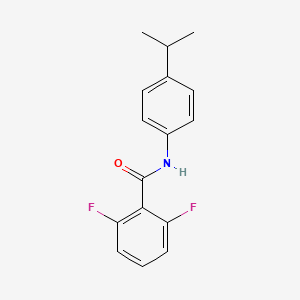
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
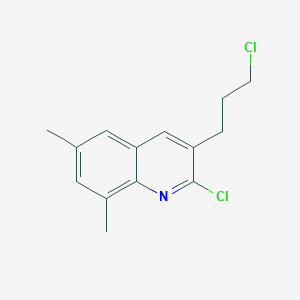
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)
